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molecular formula C6H4Br2N4S B1429116 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine CAS No. 141215-32-9

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine

Cat. No. B1429116
M. Wt: 324 g/mol
InChI Key: SFFHORYSGHXVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842758B2

Procedure details

5,6-Diamino-4,7-dibromobenzo[c][1,2,5]thiadiazole (0.257 g, 7.93×10−4 mol) was dissolved in acetic acid (30 ml). 2,3-Butanedione (0.30 ml, 3.4×10−3 mol) was added, and the reaction mixture was stirred for 19 h at room temperature under N2. Water (50 ml) was added, and the resulting precipitate was filtered, dissolved in CH2Cl2, washed with water, and dried over Na2SO4. After the solvent was evaporated, the residue was chromatographed on silica gel with CHCl3. Yield=0.256 g (86% based on 0.257 g of 5,6-diamino-4,7-dibromobenzo[c][1,2,5]thiadiazole). 1H NMR (360 MHz, CDCl3): δ 2.88 (s, 6H, —CH3). Chemical Ionization MS m/z: 371.8675 (M+) (calcd 371.868).
Quantity
0.257 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([NH2:11])=[C:9]([Br:12])[C:5]2=[N:6][S:7][N:8]=[C:4]2[C:3]=1[Br:13].[CH3:14][C:15](=O)[C:16](=O)[CH3:17].O>C(O)(=O)C>[Br:13][C:3]1[C:4]2[C:5](=[N:6][S:7][N:8]=2)[C:9]([Br:12])=[C:10]2[C:2]=1[N:1]=[C:16]([CH3:17])[C:15]([CH3:14])=[N:11]2

Inputs

Step One
Name
Quantity
0.257 g
Type
reactant
Smiles
NC1=C(C=2C(=NSN2)C(=C1N)Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
CC(C(C)=O)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 19 h at room temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel with CHCl3

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
BrC=1C=2C(C(=C3N=C(C(=NC13)C)C)Br)=NSN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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